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molecular formula C10H11BO3 B7763482 3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde

3-(1,3,2-Dioxaborinan-2-YL)benzaldehyde

Cat. No. B7763482
M. Wt: 190.01 g/mol
InChI Key: ITKLWDANWTZCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544835B2

Procedure details

5.0 g of 3-Formylbenzene boronate was suspended in diethyl ether, and 3.7 ml of ethylene glycol was added, and the mixture was stirred at room temperature for 15 minutes. The solvent was concentrated, to give 10.36 g of the title compound as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH:1]([OH:3])[OH:2].[CH:4]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5].[CH2:12](O)[CH2:13]O.[CH2:16](OCC)C>>[O:2]1[CH2:13][CH2:12][CH2:16][O:3][B:1]1[C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=1)[CH:4]=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
B(O)O.C(=O)C=1C=CC=CC1
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1B(OCCC1)C=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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